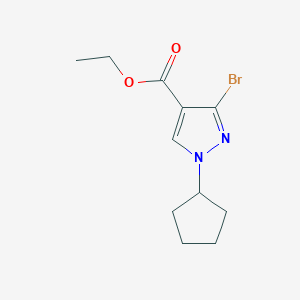

Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC15810480

Molecular Formula: C11H15BrN2O2

Molecular Weight: 287.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15BrN2O2 |

|---|---|

| Molecular Weight | 287.15 g/mol |

| IUPAC Name | ethyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H15BrN2O2/c1-2-16-11(15)9-7-14(13-10(9)12)8-5-3-4-6-8/h7-8H,2-6H2,1H3 |

| Standard InChI Key | PBOMPJRZSBRUDA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN(N=C1Br)C2CCCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound has the molecular formula C₁₁H₁₅BrN₂O₂ and a molecular weight of 287.15 g/mol . Its IUPAC name, ethyl 3-bromo-1-cyclopentylpyrazole-4-carboxylate, reflects its core pyrazole ring substituted with a bromine atom at position 3, a cyclopentyl group at position 1, and an ethyl ester at position 4 .

Structural Insights

Crystallographic data for analogous pyrazole derivatives reveal that substituents on the pyrazole ring influence dihedral angles and intermolecular interactions. For example, in ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, the pyrazole and pyridine rings form dihedral angles of 30.0° and 22.3° . While direct structural data for the cyclopentyl variant is limited, the cyclopentyl group likely induces steric effects that modulate reactivity and crystal packing .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves:

-

Cyclopentylation: Reacting a brominated pyrazole precursor (e.g., ethyl 3-bromo-1H-pyrazole-4-carboxylate) with cyclopentyl halides in the presence of a base such as NaH .

-

Esterification: Introducing the ethyl carboxylate group via reaction with ethyl chloroformate or transesterification .

Example Protocol (Adapted from ):

-

Reactants: Ethyl 3-bromo-1H-pyrazole-4-carboxylate (50 mmol), cyclopentyl bromide (55 mmol), NaH (1.2 eq), dimethylformamide (DMF).

-

Conditions: 110°C for 4–6 hours under nitrogen.

-

Workup: Extraction with ethyl acetate, washing with brine, and purification via reduced-pressure distillation.

Physicochemical Properties

Table 1: Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 287.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in DMSO, DMF, acetone |

| Storage Conditions | 2–8°C under inert atmosphere |

| Hazard Statements | H315, H319, H335 |

Notes: Specific data on melting/boiling points remain unreported, likely due to the compound’s sensitivity to decomposition .

Applications in Agrochemical and Pharmaceutical Research

Role in Insecticide Development

Ethyl 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylate serves as a precursor to anthranilic diamides, a class of ryanodine receptor activators. For example, it is integral to synthesizing Rynaxypyre (chlorantraniliprole), a commercial insecticide targeting lepidopteran pests . The bromine atom enhances binding affinity to insecticidal targets, while the cyclopentyl group improves metabolic stability .

Pharmaceutical Intermediate

In drug discovery, pyrazole derivatives exhibit antimicrobial, anti-inflammatory, and anticancer activities. The ethyl carboxylate moiety in this compound allows further functionalization via hydrolysis to carboxylic acids or amidation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume